2-Bromo-4-bromomethyl-1-nitro-benzene (CAS 142906-81-8), structurally identified as 3-bromo-4-nitrobenzyl bromide, is a highly versatile trifunctional building block utilized in advanced organic synthesis and pharmaceutical development [1]. It integrates a highly electrophilic benzylic bromide for rapid nucleophilic substitution, an aryl bromide primed for transition-metal-catalyzed cross-coupling, and a strongly electron-withdrawing nitro group that can be reduced to an aniline for subsequent functionalization[2]. This orthogonal reactivity profile makes it an essential precursor for constructing complex fused heterocyclic scaffolds, such as indoles and quinolines, where sequential and site-specific modifications are required without cross-reactivity.
Generic substitution with the unbrominated precursor, 3-bromo-4-nitrotoluene, shifts the burden of benzylic functionalization onto the procurement facility, which is highly inefficient for process scale-up. The strong electron-withdrawing nature of the nitro group severely deactivates the benzylic position toward radical bromination (e.g., Wohl-Ziegler conditions), typically resulting in sluggish reactions, poor conversion, and inseparable dibromomethyl byproducts [1]. Furthermore, substituting with the more common 4-nitrobenzyl bromide sacrifices the critical ortho-bromo substituent, entirely eliminating the capacity for downstream transition-metal-catalyzed cross-coupling or intramolecular cyclization [2]. Procuring the exact pre-functionalized compound ensures immediate compatibility with nucleophilic substitution workflows without requiring harsh, low-yielding intermediate steps.
Procuring 2-bromo-4-bromomethyl-1-nitro-benzene provides a ready-to-use electrophile, bypassing the notoriously difficult in-house bromination of 3-bromo-4-nitrotoluene. Radical bromination of nitro-deactivated toluenes typically suffers from competitive over-bromination and incomplete conversion, leading to complex mixtures[1]. Utilizing the pre-brominated material guarantees >95% purity for immediate downstream SN2 reactions, whereas crude in-house bromination often yields only 40-60% of the desired mono-brominated product.
| Evidence Dimension | Mono-bromination yield and purity |
| Target Compound Data | >95% purity, ready for immediate SN2 alkylation |
| Comparator Or Baseline | 3-bromo-4-nitrotoluene (in-house bromination yields 40-60% mono-product) |
| Quantified Difference | ~40-50% improvement in usable intermediate yield, eliminating a major purification step |
| Conditions | Standard Wohl-Ziegler radical bromination (NBS, AIBN/hv) vs. direct procurement |
Procuring the pre-brominated compound eliminates a low-yielding, difficult-to-purify synthetic step, directly accelerating process workflows.
The selection of the 3-bromo derivative over the 3-fluoro analog is dictated by the requirements of downstream C-C bond formation. While a 3-fluoro substituent is optimal for Nucleophilic Aromatic Substitution (SNAr), it is generally inert to standard Palladium(0) oxidative addition [1]. The aryl bromide in 2-bromo-4-bromomethyl-1-nitro-benzene readily undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings, providing a versatile handle for extending the molecular scaffold after the benzylic position has been functionalized [2].
| Evidence Dimension | Reactivity toward Pd(0) oxidative addition |
| Target Compound Data | Aryl bromide (rapid oxidative addition, high cross-coupling yield) |
| Comparator Or Baseline | 3-fluoro-4-nitrobenzyl bromide (inert to standard Pd(0) insertion) |
| Quantified Difference | Enables Pd-catalyzed cross-coupling which is >90% suppressed in the fluoro analog |
| Conditions | Standard Suzuki/Heck cross-coupling conditions (Pd(PPh3)4, base, heat) |
Buyers must select the bromo derivative if the synthetic route requires transition-metal-catalyzed C-C or C-N bond formation at the 3-position.
Unlike 4-nitrobenzyl bromide, which only allows for linear or pendant functionalization, 2-bromo-4-bromomethyl-1-nitro-benzene contains an ortho-bromo-nitro motif. Following initial benzylic alkylation and subsequent reduction of the nitro group to an aniline, the adjacent aryl bromide serves as an essential electrophilic site for intramolecular transition-metal-catalyzed cyclization [1]. This specific structural arrangement is an absolute requirement for synthesizing fused heterocycles such as substituted indoles or quinolines from a single benzene precursor.
| Evidence Dimension | Capacity for direct intramolecular cyclization |
| Target Compound Data | 2-bromo-4-bromomethyl-1-nitro-benzene (enables direct Pd-catalyzed ring closure) |
| Comparator Or Baseline | 4-nitrobenzyl bromide (0% capacity for direct ortho-cyclization) |
| Quantified Difference | Provides the essential ortho-halogen handle required for fused bicyclic formation |
| Conditions | Post-reduction intramolecular Heck or Buchwald-Hartwig amination |
This compound is uniquely suited for procurement when the target molecule is a fused heterocycle rather than a simple functionalized benzyl derivative.
Utilizing the compound as a core scaffold where the benzylic bromide is first displaced by a nucleophile, followed by nitro reduction and Pd-catalyzed intramolecular cyclization to form complex indoles, quinolines, or benzoxazines [1].
Employing the highly reactive benzylic bromide for rapid, mild SN2 attachment to a biological payload or surface, while reserving the aryl bromide for subsequent Suzuki-Miyaura cross-coupling to attach fluorescent tags or solubility modifiers [2].
Serving as a trifunctional building block where all three reactive sites (benzylic Br, aryl Br, nitro) are sequentially modified to build sterically hindered, multi-ring active ingredients that cannot be efficiently assembled from simple toluenes [3].